3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-20-12-15(17(19-20)23-2)16(22)18-11-13-3-7-21(8-4-13)14-5-9-24-10-6-14/h12-14H,3-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKLWPNDRIECQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the piperidine and oxane rings, and the final coupling to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound are absent, insights can be inferred from analogs:
Table 2: Functional and Pharmacological Profiles
Key Observations:
- Receptor Selectivity : Unlike WIN 55212-2 (a CB2-preferring agonist), the target’s carboxamide and piperidine-oxane substituents suggest divergent targets, possibly kinases like GSK-3β (as implied by ’s focus on imidazopyridine inhibitors).
- Functional Group Impact : The methoxy group in the target and compound 22 may enhance membrane permeability compared to bromo-substituted analogs, which could improve cellular uptake.
Biological Activity
3-Methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide, also referred to by its CAS number 2034588-16-2, is a synthetic compound belonging to the class of pyrazolecarboxamides. This compound has garnered interest in various fields due to its potential biological activities, particularly in antifungal and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.436 g/mol. Its structure includes a pyrazole ring, a methoxy group, and a piperidine moiety, which are crucial for its biological activity.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study on related pyrazole derivatives demonstrated that several of these compounds effectively inhibited the growth of various phytopathogenic fungi. The mechanism often involves interaction with specific enzymes or pathways essential for fungal survival.
Table 1: Antifungal Activity of Related Compounds
| Compound ID | Structure | pIC50 | Activity |
|---|---|---|---|
| 9m | Structure of 9m | 6.5 | High |
| 10 | Structure of 10 | 5.8 | Moderate |
| 11 | Structure of 11 | 4.2 | Low |
The proposed mechanism of action for this class of compounds includes the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for the energy metabolism in fungi. Molecular docking studies have shown that these compounds can form hydrogen bonds with key amino acids in the active site of SDH, disrupting its function and leading to fungal cell death.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives, including the target compound. For instance, a study published in Molecules highlighted the synthesis and antifungal testing of various pyrazolecarboxamide derivatives, showing that certain modifications significantly enhance their bioactivity against specific fungal strains .
In Vivo Studies
In vivo studies involving animal models have also been conducted to assess the safety and efficacy of these compounds. Results indicate that while some derivatives exhibit promising antifungal activity, they may also cause hepatotoxicity at higher doses, necessitating careful consideration during therapeutic applications.
Safety Profile
The safety profile of this compound remains under investigation. Preliminary toxicity studies suggest low acute toxicity; however, further research is required to fully understand its long-term effects and potential risks associated with chronic exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
